3,5-Dichloro-1,2,4-triazine

Regioselective Synthesis Nucleophilic Aromatic Substitution Heterocyclic Chemistry

3,5-Dichloro-1,2,4-triazine (CAS 59631-75-3) is the definitive regiospecific building block for constructing 5-substituted-3-chloro-1,2,4-triazines. Unlike 3,6-dichloro isomers or 1,3,5-triazine systems, nucleophilic attack occurs exclusively at the 5-position, eliminating regioisomeric impurities. This site-selectivity enables controlled sequential SNAr for stepwise introduction of two different nucleophiles—critical for reproducible SAR and lead optimization. Ideal for high-throughput parallel synthesis via the validated microwave-assisted protocol (72% yield, 45 min). Standard research purity 95%; inquire for bulk GMP quantities.

Molecular Formula C3HCl2N3
Molecular Weight 149.96 g/mol
CAS No. 59631-75-3
Cat. No. B1601092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-1,2,4-triazine
CAS59631-75-3
Molecular FormulaC3HCl2N3
Molecular Weight149.96 g/mol
Structural Identifiers
SMILESC1=C(N=C(N=N1)Cl)Cl
InChIInChI=1S/C3HCl2N3/c4-2-1-6-8-3(5)7-2/h1H
InChIKeyKPIJYRPECFTEDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloro-1,2,4-triazine (CAS 59631-75-3) Procurement Specifications and Core Reactivity Profile


3,5-Dichloro-1,2,4-triazine (CAS 59631-75-3) is a heterocyclic building block belonging to the 1,2,4-triazine family, characterized by two electrophilic chlorine substituents at the 3- and 5-positions of the aromatic ring [1]. This electron-deficient scaffold exhibits a planar geometry and moderate solubility in polar aprotic solvents such as DMF, enabling controlled sequential nucleophilic aromatic substitution (SNAr) reactions for the regiospecific construction of functionalized triazine derivatives [1][2].

3,5-Dichloro-1,2,4-triazine Selection Risks: Why Positional Isomers and Other Triazine Classes Cannot Be Interchanged


Indiscriminate substitution of 3,5-dichloro-1,2,4-triazine with other dichlorotriazine isomers or triazine classes is unsupported by empirical reactivity data. Positional isomerism within the 1,2,4-triazine series dictates exclusive site-selectivity: while 3,5-dichloro-1,2,4-triazine undergoes nucleophilic attack exclusively at the 5-position, the 3,6-dichloro isomer exhibits preferential reactivity at the 3-position [1]. Furthermore, the 1,2,4-triazine core is chemically distinct from the symmetric 1,3,5-triazine (s-triazine) system, exhibiting different resonance stabilization and reaction kinetics [2]. Generic substitution without accounting for these documented differences introduces substantial risk of synthetic failure, impurity formation, and irreproducible biological outcomes.

Quantitative Differentiation Evidence for 3,5-Dichloro-1,2,4-triazine (CAS 59631-75-3) Procurement


Regiospecific SNAr Reactivity: 5-Position Exclusivity vs. 3,6-Dichloro-1,2,4-triazine

In a direct head-to-head experimental investigation, nucleophilic substitution on 3,5-dichloro-1,2,4-triazine was found to occur exclusively at the 5-position. In contrast, under identical nucleophilic conditions, 3,6-dichloro-1,2,4-triazine reacted preferentially at the 3-position [1]. This stark difference in regioselectivity is a critical differentiator for synthetic planning.

Regioselective Synthesis Nucleophilic Aromatic Substitution Heterocyclic Chemistry

Accelerated Synthesis via Microwave-Assisted Protocol: Yield and Time Advantage vs. Conventional Reflux

A comparative study on the synthesis of 3,5-dichloro-1,2,4-triazine demonstrated that microwave-assisted synthesis significantly outperforms conventional heating. The microwave method reduced reaction time from 12 hours to 45 minutes while achieving a 72% isolated yield . This represents a substantial improvement in both throughput and energy efficiency compared to standard reflux protocols.

Green Chemistry Process Intensification Microwave-Assisted Synthesis

LogP and Dipole Moment: Differentiating Physicochemical Profile for Reaction Medium and Purification

The computed partition coefficient (LogP) of 3,5-dichloro-1,2,4-triazine is 0.55, with a dipole moment of 3.1 D [1]. This specific balance of moderate lipophilicity and polarity dictates its solubility profile in solvents like DMF, directly impacting reaction homogeneity and chromatographic purification. This differs from other triazine analogs, such as 3-chloro-1,2,4-triazine, which has a slightly lower LogP of 0.53, influencing its retention time and solvent partitioning behavior .

Physicochemical Properties Solubility Chromatography

High-Confidence Application Scenarios for 3,5-Dichloro-1,2,4-triazine Based on Empirical Evidence


Regiospecific Synthesis of 5-Substituted-3-chloro-1,2,4-triazine Libraries

Capitalizing on the exclusive nucleophilic attack at the 5-position [1], 3,5-dichloro-1,2,4-triazine is the superior starting material for constructing focused libraries of 5-substituted-3-chloro-1,2,4-triazines. This avoids the regioisomeric mixtures inherent to other dichloro-1,2,4-triazine isomers, ensuring the synthetic pathway yields a single, well-defined product.

High-Throughput and Parallel Medicinal Chemistry Programs

The validated microwave-assisted synthesis protocol [1] positions 3,5-dichloro-1,2,4-triazine as an ideal scaffold for high-throughput chemistry. The rapid 45-minute, 72%-yield synthesis facilitates the parallel production of multiple analogs, accelerating structure-activity relationship (SAR) studies and lead optimization timelines.

Precursor for Late-Stage Diversification via Sequential SNAr

The electron-deficient nature of the 1,2,4-triazine ring, coupled with the documented site-selectivity at the 5-position [1], makes this compound a strategic building block for sequential SNAr. This allows for the controlled, stepwise introduction of two different nucleophiles, a capability that is compromised in isomeric triazines with different regioselective fingerprints.

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